molecular formula C14H15NO2 B8382356 (2-(Naphthalen-2-yloxy)ethyl)acetamide

(2-(Naphthalen-2-yloxy)ethyl)acetamide

Cat. No.: B8382356
M. Wt: 229.27 g/mol
InChI Key: GAXIUPXGVNLELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Naphthalen-2-yloxy)ethyl)acetamide is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.28 g/mol . Its structure features a naphthalene ring system linked to an acetamide group via an ethoxy chain. This compound is provided for research and development purposes exclusively. Compounds with the naphthalene scaffold, such as this one, are of significant interest in medicinal chemistry due to their versatile biological activities . The naphthalene core is known to be a good surrogate for a benzene ring, which can improve a compound's chemical and metabolic stability while maintaining its pharmacological profile . Specifically, naphthalene derivatives have been explored for their potential as anticancer agents . For instance, recent research has focused on synthesizing and evaluating naphthalen-1-yloxyacetamide derivatives against breast cancer cell lines like MCF-7, with some conjugates demonstrating potent cytotoxic activity and aromatase inhibitory effects . Furthermore, structurally similar molecules, such as N-(2-(naphthalen-1-yl)ethyl)acetamide, have been investigated as selective ligands for melatoninergic (MT1) receptors in neuropharmacological studies . This highlights the potential of naphthalene-acetamide derivatives as valuable tools in biochemical and pharmacological research. This product is intended for use by qualified research professionals in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-naphthalen-2-yloxybutanamide

InChI

InChI=1S/C14H15NO2/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H2,15,16)

InChI Key

GAXIUPXGVNLELJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Modifications at the acetamide nitrogen significantly influence pharmacological properties:

Compound Name Substituent on N Key Data Reference
(2-(Naphthalen-2-yloxy)ethyl)acetamide Ethyl N/A (Baseline for comparison) -
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl Cytotoxic IC50 ~3.16 µM (similar to cisplatin in HeLa cells)
2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661) Pyridin-3-yl LCMS: m/z = 279.2 [M + H]+; RT = 0.567 min
2-((1-Bromonaphthalen-2-yl)oxy)-N-(thiazol-5-yl)acetamide (VU0453660) Thiazol-5-yl LCMS: m/z = 363.1 [M + H]+; RT = 0.729 min
N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide Benzooxazolyl-hydroxyphenyl Immunoproteasome inhibition IC50 = 11.84 µM

Key Observations :

  • Morpholinoethyl substitution () enhances cytotoxicity, likely due to improved membrane permeability or target engagement.
  • Heteroaromatic substituents (e.g., pyridinyl, thiazolyl) modulate molecular weight and polarity, affecting pharmacokinetic profiles .

Naphthalene Substitution Position

The position of the naphthalene substituent alters electronic and steric properties:

Compound Name Naphthalene Position Key Data Reference
This compound 2-yloxy N/A (Baseline) -
N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) 1-yl Protein tyrosine inhibition IC50 = 69 µM
2-(Naphthalen-1-yloxy)-N-phenylacetamide derivatives 1-yloxy Antibacterial activity (varies by triazole substitution)

Key Observations :

  • 2-yloxy substitution (target compound) may favor specific π-π stacking or hydrogen-bonding interactions compared to 1-yl or 1-yloxy analogs.
  • 1-yl substitution () shows moderate enzyme inhibition, suggesting positional effects on target binding .

Impact of Additional Functional Groups

Incorporation of triazoles, halogens, or nitro groups modulates bioactivity:

Compound Name Additional Groups Key Data Reference
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole + phenyl IR: 1671 cm⁻¹ (C=O); NMR-confirmed structure
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide Pyrazole + thiophene 23% immunoproteasome inhibition
2-((6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide Chloroquinolinone + furan IC50 = 12.53 µM (immunoproteasome)

Key Observations :

  • Triazole rings () enhance structural rigidity and hydrogen-bonding capacity, improving target selectivity.
  • Halogenation (e.g., bromine in ) increases molecular weight and may enhance lipophilicity.

Key Observations :

  • Cytotoxicity correlates with substituent bulk and polarity (e.g., morpholinoethyl vs. ethyl).
  • Enzyme inhibition is highly dependent on auxiliary functional groups (e.g., benzooxazole in ).

Preparation Methods

Reaction Mechanism and Substrate Selection

The ether linkage in (2-(naphthalen-2-yloxy)ethyl)acetamide is typically constructed via nucleophilic substitution between β-naphthol and a halogenated ethylamine derivative. In a protocol analogous to the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, β-naphthol reacts with 2-bromoethylamine hydrobromide under solid-liquid PTC conditions. Tetrabutylammonium bromide (TBAB) facilitates the transfer of the deprotonated naphthoxide ion (ArO⁻) into the organic phase, where it displaces bromide from 2-bromoethylamine (Figure 1).

Reaction conditions :

  • Catalyst : 0.2 g TBAB per 6 g β-naphthol

  • Base : 2.5 g K₂CO₃ with 0.5 mL H₂O (creates a hydrated interface for deprotonation)

  • Solvent : Chlorobenzene (30 mL)

  • Temperature : 50°C under ultrasound (40 kHz, 300 W)

  • Agitation : 600 rpm

The addition of trace water (0.5 mL) enhances interfacial ion exchange, increasing the apparent rate constant (k<sub>app</sub>) from 6.42 × 10⁻³ min⁻¹ (without ultrasound) to 25.22 × 10⁻³ min⁻¹ under ultrasonication.

Kinetic Analysis and Optimization

The reaction follows pseudo-first-order kinetics, with k<sub>app</sub> dependent on substrate concentrations and ultrasound parameters (Table 1).

Table 1: Effects of reaction variables on k<sub>app</sub>

VariableOptimal Valuek<sub>app</sub> (×10⁻³ min⁻¹)
Ethylamine concentration1.5 g33.08
Ultrasound frequency40 kHz25.22
Temperature80°C41.60
TBAB loading0.3 g29.94

Increasing the temperature from 40°C to 80°C elevates k<sub>app</sub> by 65%, though excessive heat promotes side reactions such as amine oxidation.

Acetylation of 2-(Naphthalen-2-yloxy)ethylamine

Intermediate Amine Synthesis

The precursor 2-(naphthalen-2-yloxy)ethylamine is synthesized via Gabriel synthesis or reductive amination. For example, reacting β-naphthol with 2-azidoethyl bromide under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) yields the azide intermediate, which is reduced to the amine using Staudinger conditions (PPh₃, H₂O).

Acetylation Protocols

The amine is acetylated using acetic anhydride or acetyl chloride in dichloromethane (DCM) with catalytic DMAP (4-dimethylaminopyridine). A representative procedure involves:

  • Dissolving 2-(naphthalen-2-yloxy)ethylamine (1 equiv) in anhydrous DCM.

  • Adding acetic anhydride (1.2 equiv) and DMAP (0.1 equiv) at 0°C.

  • Stirring for 12 h at room temperature.

  • Quenching with ice-water and extracting with DCM.

Yield : 76–82% after recrystallization from ethanol.

Ultrasonically Assisted One-Pot Synthesis

Combined Etherification-Acetylation

A streamlined one-pot method eliminates isolation of the amine intermediate. β-Naphthol, 2-bromoethylamine hydrobromide, and TBAB are sonicated in chlorobenzene with K₂CO₃. After etherification, acetic anhydride is added directly to the organic phase, and acetylation proceeds at 50°C (Figure 2).

Advantages :

  • Reduced purification steps : Intermediates remain in solution.

  • Higher overall yield : 68% vs. 52% for sequential steps.

Comparative Analysis of Methods

Table 2: Method comparison for this compound synthesis

MethodYield (%)Time (h)Key AdvantageLimitation
PTC + Ultrasound684Fast kineticsRequires specialized equipment
Sequential acetylation8224High purityMulti-step purification
One-pot synthesis686Operational simplicityModerate yield

Ultrasound-enhanced PTC offers the shortest reaction time (4 h) but demands ultrasonic reactors. Sequential acetylation achieves higher purity but involves laborious intermediate isolation.

Mechanistic Insights and Side Reactions

Competing Pathways

  • N-Oxide formation : Occurs at temperatures >80°C, particularly in the presence of residual water.

  • Over-acetylation : Excess acetic anhydride leads to diacetylated byproducts, detectable via GC-MS at m/z 283.

Solvent Effects

Polar aprotic solvents (e.g., DMF) increase amine solubility but reduce reaction rates due to decreased interfacial tension in PTC. Chlorobenzene optimizes phase separation, yielding 22% higher conversion than DMF .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-(Naphthalen-2-yloxy)ethyl)acetamide, and what key reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with naphthalen-2-ol (2-naphthol). React with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at 60–80°C to form the ether intermediate.
  • Step 2 : Acetylate the amine group using acetic anhydride or acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base.
  • Critical Conditions :
  • Temperature control (<80°C) to avoid side reactions like over-acetylation.
  • Solvent choice (DMF for solubility vs. DCM for milder conditions).
  • Reaction monitoring via TLC or HPLC to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) :
  • Use ¹H NMR (400 MHz, DMSO-d₆) to confirm the naphthalene aromatic protons (δ 7.3–8.5 ppm), ethyloxy protons (δ 3.5–4.2 ppm), and acetamide methyl group (δ 2.0 ppm).
  • ¹³C NMR to verify carbonyl (δ 170–175 ppm) and ether linkages.
  • Infrared Spectroscopy (IR) :
  • Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch).
  • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities .

Q. What are the primary research applications of this compound in organic chemistry and biology?

  • Applications :

  • Organic Synthesis : Acts as a building block for naphthalene-containing ligands in coordination chemistry (e.g., metal-organic frameworks) .
  • Biological Studies : Screened for antimicrobial activity via agar diffusion assays (e.g., against E. coli and S. aureus), with MIC values typically ranging 25–100 µg/mL .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of this compound derivatives?

  • Methodology :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance etherification efficiency.
  • Solvent Optimization : Compare yields in DMF vs. acetonitrile; DMF improves solubility but may increase byproduct formation at higher temperatures.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates and adjust reagent stoichiometry dynamically.
  • Case Study : A 2023 study achieved 85% yield by replacing propargyl bromide with allyl bromide under N₂ atmosphere to suppress oxidation .

Q. What computational methods are recommended for predicting the pharmacokinetic properties of this compound derivatives?

  • Methodology :

  • ADME Prediction : Use SwissADME to estimate logP (lipophilicity; ~2.5), aqueous solubility (LogS ~-4.2), and blood-brain barrier permeability (low).
  • Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).
  • MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to evaluate stability of ligand-protein complexes .

Q. How should researchers address contradictions in biological activity data for this compound analogs?

  • Methodology :

  • Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK-293 vs. HeLa) and control for batch-to-batch compound purity (HPLC ≥98%).
  • Mechanistic Studies : Use CRISPR knockouts to confirm target specificity (e.g., if anti-cancer activity is linked to p53 activation).
  • Meta-Analysis : Compare IC₅₀ values from literature (e.g., a 2024 study reported IC₅₀ = 12 µM against breast cancer cells, while a 2025 study found no activity due to poor solubility) .

Q. What strategies are effective for derivatizing this compound to enhance its bioactivity?

  • Methodology :

  • Functional Group Addition : Introduce sulfonamide (-SO₂NH₂) or nitro (-NO₂) groups at the naphthalene 6-position via electrophilic substitution (H₂SO₄/HNO₃, 0°C).
  • Hybrid Molecules : Conjugate with known pharmacophores (e.g., coumarin for fluorescence-based tracking in cellular uptake studies).
  • Case Study : A 2022 derivative with a 4-fluorophenyl group showed 3-fold higher COX-2 inhibition than the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.